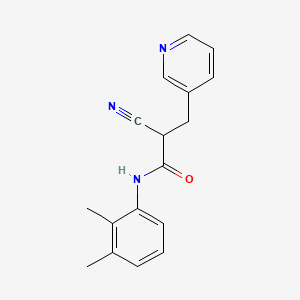

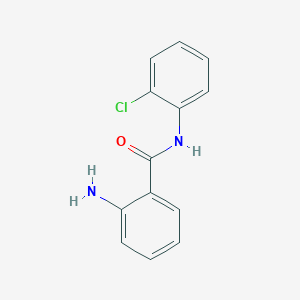

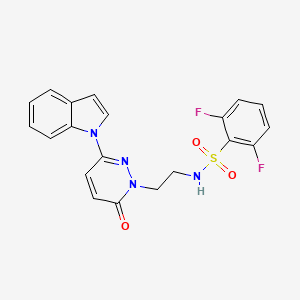

![molecular formula C21H22N2O2 B2923061 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide CAS No. 898423-83-1](/img/structure/B2923061.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound might involve the use of cyclopropanecarbonyl chloride as a reagent . This reagent is used in the preparation of some chemical building blocks such as formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis (cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones and cyclopropyl analog of triazolopiperazine-amides .Scientific Research Applications

Psycho- and Neurotropic Profiling

The psycho- and neurotropic properties of novel quinolinone derivatives, closely related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide, were explored through various in vivo tests. These substances, including a specific derivative demonstrating significant anti-anxiety, anti-amnesic, and antihypoxic effects, indicate potential for further investigation as psychoactive compounds (Podolsky et al., 2017).

Synthesis and Structural Studies

Innovative synthetic methodologies have been developed for creating quinoline and cyclopropane-containing compounds. These processes include unique cyclopropanation reactions leading to constrained amino acid systems and novel heterocyclic systems. Such synthetic advancements provide foundational knowledge for the creation of complex molecules with potential therapeutic applications (Szakonyi et al., 2002).

Anticancer Research

Research on Re(I) organometallic compounds, including those with quinolinoyl components, has demonstrated their potential as photodynamic therapy (PDT) agents. These compounds, particularly when conjugated with specific peptides, show enhanced selectivity and toxicity towards cancer cells under light irradiation, indicating a promising avenue for targeted cancer therapy (Leonidova et al., 2014).

HIV-1 Integrase Inhibitors

The application of Morita-Baylis-Hillman reaction in synthesizing quinolone derivatives has been explored for their potential as HIV-1 integrase inhibitors. This approach has yielded compounds with selective inhibition properties, contributing to the search for novel treatments for HIV (Sekgota et al., 2017).

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-14-4-2-5-17(12-14)20(24)22-18-10-9-15-6-3-11-23(19(15)13-18)21(25)16-7-8-16/h2,4-5,9-10,12-13,16H,3,6-8,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPSPYNORPHUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

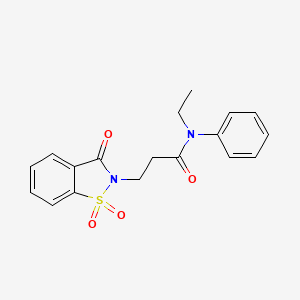

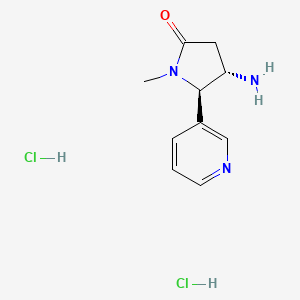

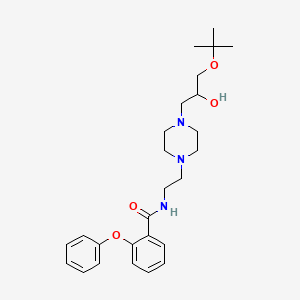

![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)

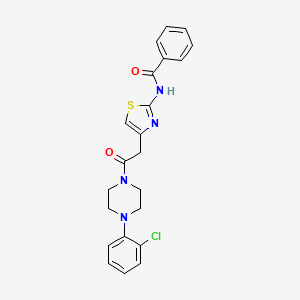

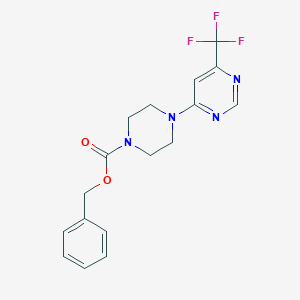

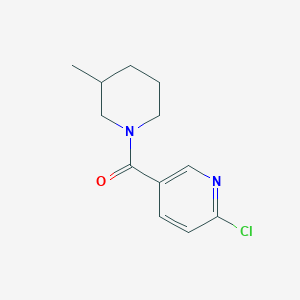

![7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2922989.png)

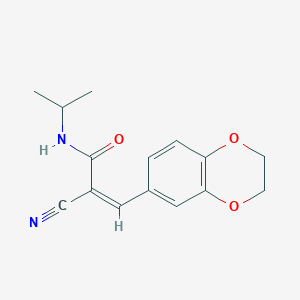

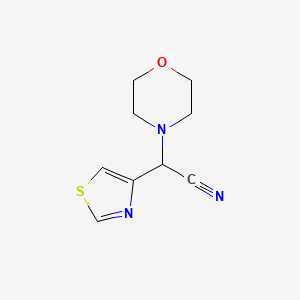

![3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B2922992.png)